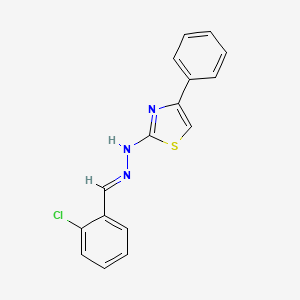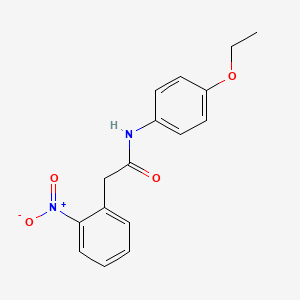![molecular formula C12H11N3O4 B5697609 3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone, commonly known as NPEP, is an organic compound that has been widely used in scientific research due to its unique chemical properties. NPEP is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
The mechanism of action of NPEP involves the inhibition of DPP-IV, which is a key enzyme in the regulation of glucose metabolism. By inhibiting DPP-IV, NPEP can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
NPEP has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose control and insulin sensitivity in animal models of diabetes. NPEP has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
NPEP has several advantages for lab experiments. It is a highly specific inhibitor of DPP-IV and has been shown to be effective in animal models of diabetes. However, NPEP has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its potency and selectivity can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on NPEP. One area of interest is the development of more potent and selective inhibitors of DPP-IV. Another area of interest is the use of NPEP as a fluorescent probe for the detection of metal ions in biological systems. Finally, there is interest in exploring the potential therapeutic applications of NPEP in the treatment of diabetes and other metabolic disorders.
In conclusion, NPEP is a unique organic compound that has been widely used in scientific research due to its potent inhibition of DPP-IV and its fluorescent properties. While it has several advantages for lab experiments, it also has some limitations. Future research on NPEP will likely focus on developing more potent and selective inhibitors of DPP-IV and exploring its potential therapeutic applications.
Méthodes De Synthèse
NPEP can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with piperazine and acetic anhydride. The reaction mixture is then heated under reflux to form the final product, NPEP. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
NPEP has been used in various scientific research studies due to its unique chemical properties. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. NPEP has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
IUPAC Name |
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-11(7-10-12(17)14-6-5-13-10)8-1-3-9(4-2-8)15(18)19/h1-4,7,13H,5-6H2,(H,14,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBWIKQMKKURW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



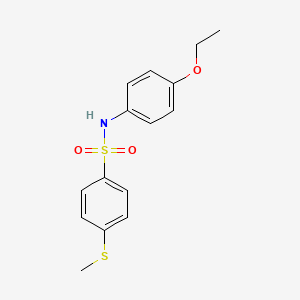
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
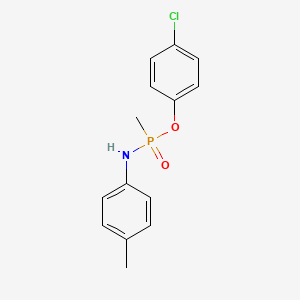
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
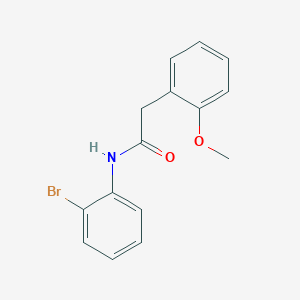
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
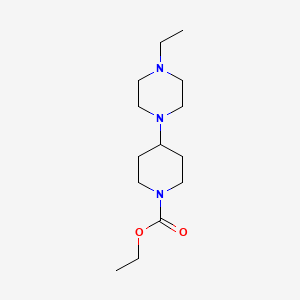
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
